tert-butyl 4-(7-bromo-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(7-bromo-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate is an organic compound that showcases the intricate beauty of chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(7-bromo-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common route begins with the bromination of 3-oxo-2,3-dihydro-1,4-benzoxazepin, followed by coupling with tert-butyl piperidine-1-carboxylate under conditions such as base catalysis and controlled temperature. Precise reaction conditions, such as solvent choice and reaction times, are critical to maximize yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis might be scaled up using continuous flow reactors to ensure uniformity and efficiency. In this context, optimizing reaction parameters like pressure, temperature, and reactant concentrations becomes essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound tert-butyl 4-(7-bromo-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate is reactive towards several types of chemical reactions:
Oxidation: : This compound can undergo oxidation reactions, potentially forming more complex structures.
Reduction: : Reduction reactions can be employed to modify the oxo-group.
Substitution: : Halogen (bromo) substitution reactions can be carried out to introduce various functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: : Common reducing agents include lithium aluminium hydride or sodium borohydride.
Substitution: : Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products
These reactions can yield a wide array of products, ranging from altered benzoxazepine derivatives to highly functionalized piperidine compounds, depending on the reagents and conditions used.
Scientific Research Applications
Tert-butyl 4-(7-bromo-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate finds applications in several scientific fields:
Chemistry: : As a building block in organic synthesis, this compound is valuable for creating complex molecules.
Biology: : Its derivatives may be explored for their biological activity and potential use as pharmaceutical intermediates.
Medicine: : Researchers are investigating its role in drug design, particularly in the development of novel therapeutic agents.
Industry: : It can be utilized in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl 4-(7-bromo-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate exerts its effects is complex. It may interact with various molecular targets, including enzymes and receptors, modulating biochemical pathways. The exact pathways often depend on the functional groups present and the specific context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, tert-butyl 4-(7-bromo-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate stands out due to its unique combination of a benzoxazepine and piperidine moiety, which confers distinctive reactivity and biological properties.
Similar Compounds
Tert-butyl 4-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate: (without the bromo group)
Tert-butyl 4-(7-bromo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate: (with variations in the oxo-group placement)
Tert-butyl 4-(7-bromo-3-oxo-2,3-dihydro-1,4-benzoxazepin-4-yl)morpholine-1-carboxylate: (morpholine instead of piperidine)
Each of these compounds exhibits unique properties that may make them more or less suitable for specific applications
Properties
IUPAC Name |
tert-butyl 4-(7-bromo-3-oxo-5H-1,4-benzoxazepin-4-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrN2O4/c1-19(2,3)26-18(24)21-8-6-15(7-9-21)22-11-13-10-14(20)4-5-16(13)25-12-17(22)23/h4-5,10,15H,6-9,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVVYWDZCIAQKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CC3=C(C=CC(=C3)Br)OCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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